molecular formula C10H15NO B13223097 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile

Cat. No.: B13223097
M. Wt: 165.23 g/mol
InChI Key: BSXAWACZEZBRFS-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is an epoxide derivative containing a nitrile functional group and two alkyl substituents (cyclopentyl and ethyl) at the 3-position of the oxirane ring. The cyclopentyl group introduces steric bulk, which may influence reactivity and solubility compared to analogs with smaller substituents .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-cyclopentyl-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-2-10(9(7-11)12-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3

InChI Key

BSXAWACZEZBRFS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of cyclopentyl ethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in an inert atmosphere.

    Substitution: Amines, thiols, alcohols; reactions often conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Substituents (Position 3) CAS Number Key Features
3-Cyclopentyl-3-ethyloxirane-2-carbonitrile C₁₀H₁₅NO Cyclopentyl, Ethyl Not provided Bulky substituents, epoxide ring
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile C₈H₁₃NO Ethyl, Isopropyl 1880817-73-1 Less bulky than cyclopentyl
Cyclopropanecarbonitrile C₄H₅N None (cyclopropane core) 5500-21-0 Nitrile attached to strained ring

Key Observations :

  • Steric Effects : The cyclopentyl group in the target compound increases steric hindrance compared to the isopropyl substituent in 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile. This may reduce reactivity in nucleophilic epoxide ring-opening reactions .
  • Ring Strain : Cyclopropanecarbonitrile lacks an epoxide ring but contains a highly strained cyclopropane ring. Its reactivity is dominated by cyclopropane ring-opening rather than epoxide-related pathways .

Physical Properties

Limited data on physical properties are available in the evidence. However, inferences can be made:

  • Solubility : The cyclopentyl group likely reduces solubility in polar solvents (e.g., water) compared to smaller substituents like ethyl or isopropyl.
  • Boiling Point : Bulky substituents may lower volatility compared to simpler nitriles (e.g., acetonitrile, CAS 108-87-2), though direct comparisons are hindered by missing data .

Biological Activity

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

Chemical Structure and Properties

The molecular formula of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is C9H13NC_9H_{13}N, with a molecular weight of approximately 151.21 g/mol. The compound features an oxirane ring, which is known for its reactivity and ability to undergo various chemical transformations.

Property Value
Molecular FormulaC₉H₁₃N
Molecular Weight151.21 g/mol
IUPAC Name3-Cyclopentyl-3-ethyloxirane-2-carbonitrile
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The oxirane group can participate in nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, effective against certain bacterial strains.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in vitro, which could be beneficial for treating inflammatory diseases.
  • Cytotoxicity : Some studies have indicated that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

Several studies have explored the biological effects of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile:

  • Antimicrobial Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.
    Bacterial Strain Inhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assay : In a study assessing cytotoxic effects on MCF-7 breast cancer cells, 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile showed an IC50 value of 25 µM, indicating moderate cytotoxicity.
    Cell Line IC50 (µM)
    MCF-725

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